![molecular formula C18H16F2N2O3 B2942329 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide CAS No. 921817-31-4](/img/structure/B2942329.png)
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide
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Description
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C18H16F2N2O3 and its molecular weight is 346.334. The purity is usually 95%.
BenchChem offers high-quality N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The chemical synthesis of compounds related to N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide involves the formation of novel fused oxazapolycyclic skeletons, showcasing the creation of unique structures with strong blue emission in dichloromethane, highlighting their potential in photophysical applications (Petrovskii et al., 2017). Additionally, the design and synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids have been investigated, with a focus on their molecular structures, charge distributions, and nonlinear optical properties, indicating potential applications in materials science (Almansour et al., 2016).
Antimicrobial Activity
Research into novel heterocyclic compounds derived from dibenzoxazepines has demonstrated potent antimicrobial activity, suggesting their application in the development of new antibacterial agents. Such compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi, presenting a potential avenue for pharmaceutical development (Abu‐Hashem & El‐Shazly, 2019).
Pharmacological Applications
Studies have explored the pharmacological applications of dibenzo[b,f][1,4]oxazepine derivatives, including their potential as serotonin-3 (5-HT3) receptor antagonists. This research indicates the therapeutic possibilities of these compounds in treating conditions such as migraines and potentially other CNS-related disorders (Sulman, Pfeifer, & Superstine, 1981).
Materials Science and Nanotechnology
In materials science, the development of polymeric and solid lipid nanoparticles for the sustained release of agricultural fungicides demonstrates the utility of dibenzoxazepine-related compounds in enhancing the delivery and efficacy of chemical agents, reducing environmental toxicity, and improving agricultural practices (Campos et al., 2015).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-3,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O3/c1-18(2)9-25-15-6-4-11(8-14(15)22-17(18)24)21-16(23)10-3-5-12(19)13(20)7-10/h3-8H,9H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFWSZWFCLWFCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide |
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